6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridine ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with Pyridine and Thiophene Rings: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the pyridine and thiophene rings at the desired positions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides and pyridine N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline, pyridine, and thiophene derivatives.
Scientific Research Applications
6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and as a building block for advanced materials.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to bind to specific proteins and receptors.
Mechanism of Action
The mechanism of action of 6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biological pathways. In medicinal applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE: Lacks the thiophene ring, resulting in different chemical properties and biological activities.
2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE: Lacks the methyl group, which can affect its reactivity and binding affinity.
6-METHYL-2-(PYRIDIN-4-YL)-N-METHYLQUINOLINE-4-CARBOXAMIDE: Contains a methyl group on the amide nitrogen, altering its steric and electronic properties.
Uniqueness
6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring and the methyl group enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
6-methyl-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-4-5-19-17(11-14)18(21(25)23-13-16-3-2-10-26-16)12-20(24-19)15-6-8-22-9-7-15/h2-12H,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTVBQNMZCMRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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